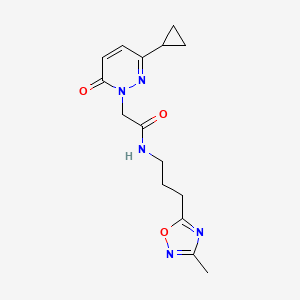
2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)propyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)propyl)acetamide is a novel organic compound featuring a unique arrangement of cyclopropyl, pyridazinone, and oxadiazole moieties. Its structural intricacies suggest it might exhibit interesting biological activities and chemical properties, making it a promising candidate for various scientific investigations.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)propyl)acetamide typically involves a multi-step process:
Formation of Cyclopropyl Intermediate: : Starting with cyclopropane carboxylic acid, the intermediate is synthesized via cyclopropylation.
Preparation of Pyridazinone Derivative: : Reacting cyclopropyl intermediate with hydrazine hydrate forms a pyridazinone derivative through cyclization.
Introduction of Oxadiazole Ring: : 3-methyl-1,2,4-oxadiazole is synthesized separately and later linked via N-alkylation to form the final compound.
Industrial Production Methods
Industrial-scale synthesis mirrors laboratory procedures but optimizes reaction conditions (temperature, pressure) and uses catalysts to enhance yield and purity. Continuous flow reactors may be employed to improve efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : Undergoes oxidation reactions typically involving reagents like potassium permanganate or hydrogen peroxide.
Reduction: : Reduction can be performed using agents like sodium borohydride.
Substitution: : Capable of undergoing nucleophilic substitution reactions, particularly at the oxadiazole and pyridazinone moieties.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, room temperature.
Reduction: : Sodium borohydride, methanol solvent.
Substitution: : Alkyl halides, polar solvents.
Major Products Formed
Oxidation: : Yields oxidized derivatives at the pyridazinone ring.
Reduction: : Produces reduced pyridazinone analogs.
Substitution: : Forms various alkylated derivatives depending on the reagents.
Wissenschaftliche Forschungsanwendungen
Chemistry: : Functions as a precursor for synthesizing more complex molecules.
Biology: : Investigated for its potential as a bioactive compound.
Medicine: : Explored for therapeutic properties, particularly in oncology and neurology.
Industry: : Used as a building block in materials science for developing novel polymers.
Wirkmechanismus
The compound interacts with biological molecules through hydrogen bonding, van der Waals forces, and π-π interactions. It may target specific enzymes or receptors, modulating biological pathways involved in disease processes. The exact pathways and molecular targets are typically elucidated through advanced biochemical assays and molecular docking studies.
Vergleich Mit ähnlichen Verbindungen
2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)propyl)acetamide is compared with related compounds like:
2-(3-Cyclopropyl-6-oxopyridazin-1(6H)-yl)acetamide: : Lacks the oxadiazole group, leading to different chemical behavior.
N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)propyl)acetamide: : Lacks the pyridazinone and cyclopropyl rings, altering its biological activity.
Its uniqueness lies in the combined structural elements, which may confer enhanced or novel biological activities not seen in simpler analogs.
This compound’s synthesis and potential applications open doors for a multitude of scientific advancements. What aspect intrigued you the most?
Eigenschaften
IUPAC Name |
2-(3-cyclopropyl-6-oxopyridazin-1-yl)-N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)propyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O3/c1-10-17-14(23-19-10)3-2-8-16-13(21)9-20-15(22)7-6-12(18-20)11-4-5-11/h6-7,11H,2-5,8-9H2,1H3,(H,16,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHVRZSCMSTYULP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CCCNC(=O)CN2C(=O)C=CC(=N2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
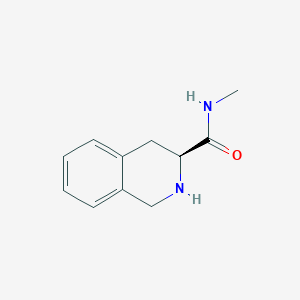


![methyl 4-{3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-amido}benzoate](/img/structure/B2789795.png)
![7-(2-chlorophenyl)-2-(4-methoxyphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B2789796.png)
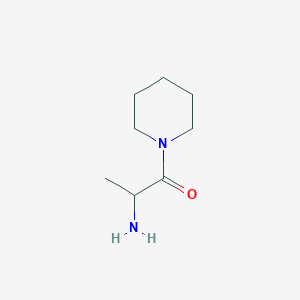

![[1-(3-Fluoro-benzyl)-piperidin-4-yl]-methanol](/img/structure/B2789802.png)
![N-{4-[5-(2-chloro-6-fluorophenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide](/img/structure/B2789804.png)
![N-[2-(1H-imidazol-1-yl)quinolin-8-yl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2789807.png)
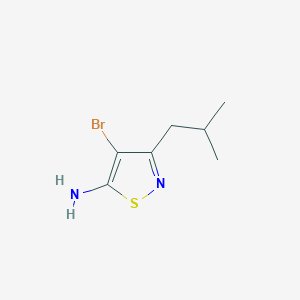
![2-Oxo-2-{[2-(trifluoromethyl)phenyl]amino}ethyl (4-ethoxyphenyl)acetate](/img/structure/B2789810.png)
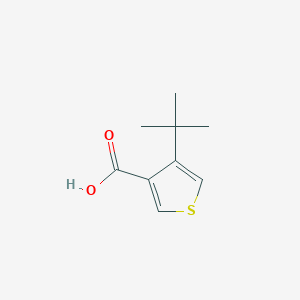
![N-(3,5-Dimethoxyphenyl)-4-[(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2789812.png)
